What is the mechanism of action of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one
What is the mechanism of action of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one
An In-Depth Technical Guide to the Mechanism of Action of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one
Abstract
7-Methoxy-2,3-diphenyl-4H-chromen-4-one is a flavonoid derivative belonging to the chromone class, a scaffold recognized for its diverse pharmacological potential.[1] This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing data from biochemical assays and cellular studies. We will explore its role as an enzyme inhibitor, particularly targeting key players in oncology like aromatase and cyclooxygenase-2 (COX-2), and its ability to modulate critical signaling pathways governing cell proliferation, apoptosis, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.
Introduction: The Chromone Scaffold in Drug Discovery
The 4H-chromen-4-one (or chromone) core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities.[2][3] These activities span anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5] The specific compound, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one, is distinguished by a methoxy group at the 7-position and two phenyl groups at the 2- and 3-positions. The methoxy substitution is of particular interest, as methylation of flavonoids has been shown to enhance metabolic resistance and improve oral bioavailability, critical attributes for therapeutic agents.[6] This guide elucidates the molecular mechanisms that underpin its promising pharmacological profile.
Compound Profile:
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IUPAC Name: 7-Methoxy-2,3-diphenyl-4H-chromen-4-one
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Molecular Formula: C₂₂H₁₆O₃
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Molecular Weight: 328.36 g/mol
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Class: Flavonoid, Chromone
Core Mechanisms of Action: A Multi-Targeted Approach
The therapeutic potential of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one stems from its ability to engage multiple biological targets. Its mechanism is not monolithic but rather a constellation of activities that converge on key cellular processes implicated in disease, particularly cancer. The primary mechanisms identified are:
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Enzyme Inhibition: The compound exhibits inhibitory effects against enzymes crucial for cancer progression and inflammation, most notably Aromatase and Cyclooxygenase-2 (COX-2).
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Modulation of Oncogenic Signaling: It interferes with signaling pathways that control cell cycle progression and programmed cell death (apoptosis), leading to antiproliferative effects in cancer cells.
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Antioxidant Activity: The flavonoid structure allows it to scavenge free radicals, which may contribute to cellular protection against oxidative stress, a common factor in chronic diseases.[1]
Detailed Mechanistic Analysis: Enzyme Inhibition
Aromatase Inhibition: Targeting Estrogen Synthesis
Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens into estrogens.[7] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen. Therefore, inhibiting aromatase is a cornerstone of endocrine therapy for this cancer subtype.[8][9]
Flavonoids are well-documented inhibitors of aromatase.[6] Studies on methylated flavones, structurally related to the topic compound, demonstrate potent aromatase inhibition with IC₅₀ values in the low micromolar range.[6] The methoxy group at the 7-position is significant, as it enhances bioavailability compared to unmethylated analogs like chrysin, which suffer from poor absorption and rapid metabolism.[6] By blocking aromatase, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one reduces the systemic pool of estrogen, thereby depriving hormone-dependent cancer cells of a critical growth signal.
Caption: Aromatase inhibition pathway.
Cyclooxygenase-2 (COX-2) Inhibition: An Anti-Inflammatory Axis
COX-2 is an inducible enzyme that plays a central role in inflammation by converting arachidonic acid to prostaglandins. It is frequently overexpressed in various cancers, where it promotes proliferation, angiogenesis, and metastasis. Selective inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies.
Research on 2-phenyl-4H-chromen-4-one derivatives has identified them as potent and selective COX-2 inhibitors.[10][11] Molecular docking studies suggest that the chromone scaffold fits effectively into the COX-2 active site.[11] The 2-phenyl ring can orient towards a secondary pocket, while the carbonyl group of the chromone core can form critical hydrogen bonds with key residues like Ser530, anchoring the inhibitor.[11] The activity of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one is likely mediated through a similar binding mode, blocking prostaglandin synthesis and thereby attenuating pro-tumorigenic inflammation.
Caption: COX-2 inhibition pathway.
Detailed Mechanistic Analysis: Modulation of Cellular Signaling
Beyond direct enzyme inhibition, 7-Methoxy-2,3-diphenyl-4H-chromen-4-one exerts its anticancer effects by modulating intracellular signaling cascades.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Studies on structurally similar chromone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines.[3][12] For instance, a 7-hydroxy-4-phenylchromen-2-one derivative linked to a triazole moiety was shown to arrest cancer cells in the G2/M phase of the cell cycle and subsequently induce apoptosis.[12] This is often achieved by modulating the expression of key regulatory proteins like cyclins and caspases. It is highly plausible that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one triggers apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, leading to the activation of executioner caspases and the dismantling of the cancer cell.
Caption: Anticancer cellular effects.
Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
The anti-inflammatory effects observed with related coumarin derivatives are often mediated by the inhibition of the NF-κB and MAPK signaling cascades.[4] These pathways are master regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] Given the structural similarity and the observed COX-2 inhibition, it is probable that 7-Methoxy-2,3-diphenyl-4H-chromen-4-one also suppresses these upstream signaling hubs, contributing to a broader anti-inflammatory and anti-tumorigenic effect.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanisms, a series of in vitro assays are essential. The following protocols provide a framework for investigation.
In Vitro Aromatase Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the conversion of a substrate to a fluorescent product by recombinant human aromatase.
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Objective: To determine the IC₅₀ value for aromatase inhibition.
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Materials: Recombinant human aromatase, fluorogenic substrate (e.g., dibenzylfluorescein), NADPH, test compound, positive control (Letrozole), 96-well black microplates.
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Procedure:
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Prepare serial dilutions of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one in DMSO.
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In each well of a 96-well plate, add the reaction buffer, NADPH, and the test compound dilution (or control).
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Initiate the reaction by adding the aromatase enzyme and the fluorogenic substrate.
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Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
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Stop the reaction by adding a stop solution (e.g., 2N NaOH).
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Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/538 nm).
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Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
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In Vitro COX-2 Selective Inhibition Assay
This protocol measures the inhibition of prostaglandin E2 (PGE2) production by COX-2.
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Objective: To determine the IC₅₀ value for COX-2 inhibition and assess selectivity over COX-1.
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Materials: Recombinant human COX-2 and COX-1 enzymes, arachidonic acid (substrate), test compound, positive control (Celecoxib), PGE2 ELISA kit.
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Procedure:
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Prepare serial dilutions of the test compound.
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Pre-incubate the COX-2 (or COX-1) enzyme with the test compound or control at room temperature for 15 minutes.
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Initiate the enzymatic reaction by adding arachidonic acid.
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Incubate for 10 minutes at 37°C.
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Stop the reaction by adding HCl.
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Quantify the amount of PGE2 produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.
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Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).
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Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.[12]
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Objective: To determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).
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Materials: Human cancer cell line (e.g., MCF-7 for breast cancer), complete culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of 7-Methoxy-2,3-diphenyl-4H-chromen-4-one for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Remove the medium and dissolve the formazan crystals in DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
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Summary of Biological Activities
The following table summarizes the key biological activities associated with the 7-Methoxy-2,3-diphenyl-4H-chromen-4-one scaffold and its close analogs.
| Biological Activity | Target/Pathway | Model System | Endpoint/Result | Reference |
| Anticancer | Apoptosis Induction | Human Cancer Cell Lines | G2/M cell cycle arrest, cytotoxicity | [12] |
| Aromatase Inhibition | Aromatase (CYP19A1) | In Vitro Enzyme Assay | IC₅₀ values in the low µM range for related methylated flavones | [6] |
| Anti-inflammatory | COX-2 Enzyme | In Vitro Enzyme Assay | Potent and selective inhibition by 2-phenyl-4H-chromen-4-one derivatives | [10][11] |
| Anti-inflammatory | NF-κB, MAPK Pathways | Macrophage Cell Lines | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) | [4] |
| Antioxidant | Free Radicals | Chemical/Cellular Assays | Scavenging activity due to phenolic structure | [1] |
Conclusion and Future Directions
7-Methoxy-2,3-diphenyl-4H-chromen-4-one emerges as a compelling multi-target agent with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its mechanism of action is multifaceted, involving the direct inhibition of key enzymes like aromatase and COX-2, coupled with the modulation of fundamental cellular processes such as apoptosis, cell cycle progression, and pro-inflammatory signaling. The presence of the methoxy group suggests favorable pharmacokinetic properties, enhancing its potential as a drug candidate.
Future research should focus on:
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In Vivo Efficacy: Validating the observed in vitro activities in relevant animal models of breast cancer and inflammation.[13]
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Target Deconvolution: Utilizing proteomic and transcriptomic approaches to identify additional molecular targets and further elucidate its precise binding interactions.
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Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to confirm the bioavailability advantages conferred by methylation.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating novel analogs to optimize potency, selectivity, and drug-like properties.
By pursuing these avenues, the full therapeutic potential of the 7-Methoxy-2,3-diphenyl-4H-chromen-4-one scaffold can be realized, paving the way for the development of novel, effective treatments for complex diseases.
References
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Xiao, Z. Y., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available at: [Link]
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Wang, L., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. European Journal of Medicinal Chemistry, 141, 443-452. Available at: [Link]
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Gao, C., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. Available at: [Link]
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Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. Available at: [Link]
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MDPI. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
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Sharaf, S., et al. (2019). Nonhormonal selective estrogen receptor modulator 1-(2-[4-{(3R,4S)-7-Methoxy-2, 2-dimethyl-3-phenyl-chroman-4yl}phenoxy]ethyl)pyrrolidine hydrochloride (ormeloxifene hydrochloride) for the treatment of breast cancer. Medical Oncology, 36(5), 45. Available at: [Link]
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Nowak, M., et al. (2024). Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. International Journal of Molecular Sciences, 25(2), 949. Available at: [Link]
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Asdadi, A., et al. (2020). Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences, 15(4), 366–376. Available at: [Link]
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Walle, U. K., & Walle, T. (2007). Aromatase inhibition by bioavailable methylated flavones. Journal of Steroid Biochemistry and Molecular Biology, 105(1-5), 99–104. Available at: [Link]
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Costantino, M., et al. (2023). Switching from Aromatase Inhibitors to Dual Targeting Flavonoid-Based Compounds for Breast Cancer Treatment. International Journal of Molecular Sciences, 24(7), 6438. Available at: [Link]
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Breastcancer.org. (2026). Aromatase Inhibitors. Retrieved from [Link]
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